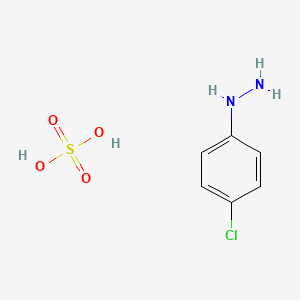

P-CHLOROPHENYLHYDRAZINE SULFATE

Description

Significance in Organic Synthesis and Industrial Chemistry

P-Chlorophenylhydrazine sulfate (B86663) is a pivotal compound in the fields of organic synthesis and industrial chemistry. Its utility stems from its capacity to participate in a variety of chemical transformations, leading to the formation of structurally diverse and often complex molecules.

One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis , a powerful reaction for creating indole ring systems. wikipedia.orgnih.gov This reaction involves the treatment of a phenylhydrazine (B124118), such as p-chlorophenylhydrazine, with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The resulting indole core is a fundamental structural motif in a vast number of pharmaceutically active agents, including antimigraine drugs of the triptan class. wikipedia.org

In industrial chemistry, the compound serves as a crucial starting material. Its applications extend to the production of agrochemicals, where it is an ingredient in some pesticide formulations, and the manufacturing of dyes, where the hydrazine (B178648) functional group is used to create azo compounds. chemimpex.comguidechem.comsgtlifesciences.com Furthermore, it is explored in materials science for the development of novel polymers with specialized properties. chemimpex.com

| Area of Application | Description of Use |

| Pharmaceutical Synthesis | A key reactant in the Fischer indole synthesis to produce indole-based drugs and other active pharmaceutical ingredients (APIs). chemimpex.comelampharma.com |

| Agrochemical Industry | Used as a starting material or intermediate in the manufacturing of certain pesticides. chemimpex.comsgtlifesciences.com |

| Dye Manufacturing | The hydrazine group is utilized in condensation reactions to produce conjugated dye molecules. guidechem.com |

| Analytical Chemistry | Employed in techniques like spectrophotometry for the detection and quantification of various chemical compounds. chemimpex.com |

| Material Science | Investigated for the creation of new polymers with enhanced industrial properties. chemimpex.com |

Role as a Key Intermediate Compound

The primary role of p-chlorophenylhydrazine sulfate in chemical research is that of a key intermediate. sgtlifesciences.comrasayanjournal.co.in It is a non-heterocyclic building block that provides a foundational structure upon which more complex molecules can be assembled. rasayanjournal.co.in Its stable salt form allows for convenient storage and handling before it is used in subsequent reaction steps, often after neutralization to release the more reactive free base. guidechem.com

The significance of p-chlorophenylhydrazine as an intermediate is highlighted by its role in the synthesis of specific, high-value compounds in the pharmaceutical industry.

Carprofen : This well-known non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine is synthesized using p-chlorophenylhydrazine. rasayanjournal.co.in The synthesis involves the condensation of p-chlorophenylhydrazine with a suitable ketone-containing precursor to construct the carbazole (B46965) skeleton of the final drug molecule via the Fischer indole synthesis. nih.govblogspot.comlookchem.com

Edaravone : An important intermediate for Edaravone, a neuroprotective agent used to treat conditions like stroke and amyotrophic lateral sclerosis (ALS). rasayanjournal.co.in The synthesis typically involves the condensation of a phenylhydrazine with a β-ketoester, a classic reaction for forming the pyrazolone (B3327878) ring system present in Edaravone. patsnap.comrsc.org

Its utility also extends to the synthesis of other specialized chemicals, such as Ethyl 5-Chloro-2-Indolecarboxylate and 5-Chloroindole-2-Carboxylic Acid, further cementing its status as a versatile and indispensable chemical intermediate. elampharma.com

| Intermediate | Final Product Synthesized | Therapeutic Area / Application |

| This compound | Carprofen | Non-steroidal anti-inflammatory rasayanjournal.co.in |

| This compound | Edaravone | Neuroprotective agent (for stroke, ALS) rasayanjournal.co.in |

| This compound | Ethyl 5-Chloro-2-Indolecarboxylate | Chemical Synthesis Intermediate elampharma.com |

| This compound | 5-Chloroindole-2-Carboxylic Acid | Chemical Synthesis Intermediate elampharma.com |

Properties

IUPAC Name |

(4-chlorophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4,9H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGJQUQWYHFUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14581-21-6, 1073-69-4 (Parent) | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14581-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)hydrazinium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070597896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00990816 | |

| Record name | Sulfuric acid--(4-chlorophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70597-89-6 | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70597-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)hydrazinium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070597896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--(4-chlorophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)hydrazinium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of P Chlorophenylhydrazine and Its Salts

Classical Diazotization and Reduction Pathways

The traditional and most widely practiced method for synthesizing p-chlorophenylhydrazine and its salts involves a two-step process: the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt. google.comguidechem.comgoogle.com

Synthesis from 4-Chloroaniline (B138754) and Sodium Nitrite (B80452)

The synthesis commences with the diazotization of 4-chloroaniline. rasayanjournal.co.ingoogle.comprepchem.com In this step, 4-chloroaniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0–5 °C). guidechem.comprepchem.comorgsyn.org The low temperature is crucial to prevent the decomposition of the unstable diazonium salt formed.

The reaction can be summarized as follows: 4-Chloroaniline + Sodium Nitrite + 2HCl → 4-Chlorobenzenediazonium Chloride + NaCl + 2H₂O

The resulting 4-chlorobenzenediazonium chloride solution is then carried forward to the reduction step. guidechem.comorgsyn.org

Application of Various Reducing Agents

The reduction of the 4-chlorobenzenediazonium salt to p-chlorophenylhydrazine is a critical step, and several reducing agents can be employed. The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product.

Sodium Sulfite (B76179): A common method involves the use of sodium sulfite (Na₂SO₃). patsnap.comorgsyn.orgorgsyn.org The diazonium salt solution is added to a solution of sodium sulfite, often at a controlled temperature. patsnap.comorgsyn.org This is followed by acidification, typically with hydrochloric or sulfuric acid, to yield the corresponding hydrazine (B178648) salt. patsnap.com The use of sodium sulfite is a well-established industrial practice. patsnap.com

Stannous Chloride: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is another effective reducing agent for this transformation. prepchem.com This method is often used in laboratory-scale syntheses. prepchem.com

Ammonium (B1175870) Sulfite: To circumvent issues associated with the use of solid sodium sulfite, such as caking, an aqueous solution of ammonium sulfite can be used as the reducing agent. patsnap.comgoogle.com This approach can lead to a product that is easier to handle and purify. patsnap.comgoogle.com

Sodium Metabisulfite (B1197395): Sodium metabisulfite (Na₂S₂O₅) has also been utilized as a reductant. google.com This method is reported to shorten reaction times and result in high product purity. google.com

Advanced and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced and "green" approaches for the production of phenylhydrazine (B124118) salts.

Continuous Flow Processes for Phenylhydrazine Salts

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and increased efficiency. lookchem.comwipo.intgoogle.com For the synthesis of phenylhydrazine salts, continuous flow processes have been developed that integrate the diazotization, reduction, and acidification steps into a single, continuous operation. wipo.intgoogle.comjustia.com This approach can dramatically reduce the total reaction time to as little as 20 minutes. wipo.intjustia.com These integrated systems provide a more streamlined and potentially more economical route for industrial production. justia.com

Optimized Reaction Conditions and Process Improvements

Significant research has been dedicated to optimizing reaction parameters to enhance yield and purity while minimizing waste and energy consumption. Key areas of optimization include:

pH Control: Maintaining the optimal pH during the diazotization and reduction steps is critical for maximizing product formation and minimizing side reactions. patsnap.comgoogle.com For instance, in the reduction with sodium metabisulfite, a pH range of 7-9 is recommended. google.com

Temperature: Precise temperature control is essential throughout the synthesis. The initial diazotization must be conducted at low temperatures (e.g., 0-10°C) to ensure the stability of the diazonium salt. patsnap.comprepchem.com Subsequent reduction and hydrolysis steps may be performed at elevated temperatures to increase the reaction rate. patsnap.comlookchem.com

Solvent Systems: The choice of solvent can impact reaction efficiency and product isolation. While aqueous systems are common, the use of various organic solvents has also been explored. google.com

Catalysts: The use of catalysts can offer alternative and potentially more efficient synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been investigated for the synthesis of aryl hydrazines. nih.govnih.gov Additionally, nanostructured catalysts have been explored for related transformations, highlighting a move towards more environmentally friendly catalytic systems. researchgate.net

Industrial Synthesis Perspectives and Scalability

The industrial production of p-chlorophenylhydrazine and its salts is a well-established process. google.com However, traditional batch methods can be time-consuming and generate significant waste. google.comlookchem.com The scalability of newer, more advanced methods is a key consideration for their industrial adoption.

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways

The fundamental reactions of p-chlorophenylhydrazine sulfate (B86663) involve transformations of the hydrazine (B178648) group, leading to the formation of azo compounds and hydrazones, which are key intermediates for more complex molecules.

While p-chlorophenylhydrazine is synthesized from the diazotization of p-chloroaniline followed by reduction, it does not typically undergo further diazotization itself. guidechem.compatsnap.comgoogle.com Instead, the formation of azo compounds from hydrazines occurs through oxidation. This oxidative dehydrogenation removes hydrogen atoms from the two nitrogen atoms of the hydrazine to form a nitrogen-nitrogen double bond (-N=N-), characteristic of azo compounds. organic-chemistry.org

Several methods exist for this transformation, including metal-free aerobic oxidation. rsc.org One practical approach uses trichloroisocyanuric acid (TCCA) as an environmentally friendly oxidant in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org This method is efficient for a broad range of hydrazines, converting them into their corresponding azo compounds in high yields. organic-chemistry.org Another system employs an inorganic non-metal catalyst, such as hydrogen bromide or iodine, with an inorganic oxidant to facilitate the reaction. google.com

| Reaction Type | Reagents/Conditions | Product Class | Reference(s) |

| Oxidation | Trichloroisocyanuric acid (TCCA), THF, Room Temp. | Azo Compound | organic-chemistry.org |

| Oxidation | NaNO₂, HNO₃, O₂ (aerobic) | Azo Compound | rsc.org |

| Oxidation | Inorganic non-metal catalyst, Inorganic oxidant | Azo Compound | google.com |

A cornerstone of p-chlorophenylhydrazine's reactivity is its condensation with aldehydes and ketones to form p-chlorophenylhydrazones. guidechem.comyoutube.com This reaction is a classic test for identifying carbonyl compounds and serves as the initial step in significant synthetic pathways like the Fischer indole (B1671886) synthesis. wikipedia.orgchemguide.co.uk

The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info The terminal nitrogen atom (-NH₂) of the hydrazine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon. docbrown.infoyoutube.com This addition step forms an unstable intermediate which then eliminates a molecule of water to yield the stable hydrazone, characterized by a C=N double bond. chemguide.co.ukyoutube.com

| Reactant 1 | Reactant 2 | Mechanism | Product | Reference(s) |

| p-Chlorophenylhydrazine | Aldehyde or Ketone | Nucleophilic Addition-Elimination | p-Chlorophenylhydrazone | guidechem.comwikipedia.orgchemguide.co.uk |

Reduction Reactions and Applications

The primary reduction reaction involving p-chlorophenylhydrazine as a substrate is the reductive cleavage of its nitrogen-nitrogen (N-N) bond. This process converts the hydrazine into the corresponding amine, in this case, p-chloroaniline. Such cleavage reactions often require strong reductive conditions. nih.gov However, modern methods have been developed that utilize visible light photocatalysis. A system using a ruthenium(II) catalyst, visible light, and air can effectively cleave the N-N bond of various hydrazine derivatives under very mild conditions. nih.govnih.gov Another approach uses an air-stable ruthenium complex as a catalyst with samarium(II) iodide (SmI₂) and water to reduce hydrazine to ammonia (B1221849), demonstrating a catalytic pathway for N-N bond cleavage under ambient conditions. rsc.org

Conversely, p-chlorophenylhydrazine is itself formed through a reduction reaction. The synthesis typically involves the diazotization of p-chloroaniline to form a diazonium salt, which is then reduced using agents like stannous chloride (SnCl₂), sodium sulfite (B76179), or ammonium (B1175870) sulfite. guidechem.compatsnap.comgoogle.comprepchem.com Catalytic hydrogenation over a ruthenium-carbon catalyst is another reported reduction method for its synthesis. chemicalbook.com

Electrophilic and Nucleophilic Characteristics

The chemical behavior of p-chlorophenylhydrazine is dominated by its nucleophilic character. The hydrazine moiety contains two nitrogen atoms with lone pairs of electrons, but the terminal -NH₂ group is the primary site of nucleophilicity. docbrown.info This is demonstrated in its condensation reactions with carbonyls, where the terminal nitrogen initiates the attack on the carbonyl carbon. docbrown.infoyoutube.com

The electronic properties of the substituted benzene (B151609) ring are influenced by two opposing effects:

The Hydrazine Group (-NHNH₂): This group is an activator and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system.

The Chlorine Atom (-Cl): This atom is deactivating due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because its lone pairs can participate in resonance.

The combination of these groups makes the aromatic ring generally less reactive towards electrophilic substitution than aniline (B41778) but directs incoming electrophiles to the positions ortho to the hydrazine group. The nucleophilicity of the hydrazine itself is the most significant feature in its common reaction pathways. guidechem.com

Specific Reaction Mechanisms and Proposed Pathways

p-Chlorophenylhydrazine serves as a key starting material for the synthesis of various heterocyclic structures and in modern coupling reactions.

The most prominent reaction of p-chlorophenylhydrazine is the Fischer indole synthesis, which provides a route to substituted indoles. wikipedia.orgthermofisher.com This reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgrsc.org The process begins with the formation of the p-chlorophenylhydrazone from p-chlorophenylhydrazine and an appropriate aldehyde or ketone. wikipedia.org

The established mechanism proceeds as follows:

The p-chlorophenylhydrazone isomerizes to its enamine tautomer. wikipedia.org

After protonation by the acid catalyst, a rsc.orgrsc.org-sigmatropic rearrangement occurs. wikipedia.org

The resulting intermediate undergoes cyclization.

Finally, a molecule of ammonia is eliminated, leading to the formation of the aromatic indole ring. wikipedia.org

This reaction is exceptionally versatile and has been applied to the total synthesis of complex natural products, such as the antifungal agent Tjipanazole D, which was synthesized from p-chlorophenylhydrazine hydrochloride and 1,2-cyclohexanedione (B122817). rsc.org

p-Chlorophenylhydrazine is a precursor to intermediates used in the synthesis of spiro compounds. Nitrilimines, which can be generated in-situ from hydrazonyl chlorides (themselves derived from hydrazones), are highly reactive intermediates. nih.gov These nitrilimines can undergo a double [3+2] 1,3-dipolar cycloaddition reaction with carbon disulfide. This process efficiently constructs two rings in one pot, leading to the formation of spiro[4.4]thiadiazole derivatives under mild, metal-free conditions. The reaction is typically initiated by treating the precursor hydrazonyl chloride, derived from a p-chlorophenylhydrazone, with a base to generate the transient nitrilimine dipole. nih.gov

Recent developments in radical chemistry have shown that phenylhydrazine (B124118) can act as an initiator for the direct C-H arylation of unactivated arenes. nih.gov This reaction proceeds through a Base-Promoted Homolytic Aromatic Substitution (BHAS) mechanism. In this process, phenylhydrazine is deprotonated by a strong base like potassium tert-butoxide. The resulting anion transfers an electron to an aryl halide, generating an aryl radical and a hydrazinyl radical. The aryl radical then adds to an aromatic solvent (the arene), and a subsequent series of steps involving a biaryl radical anion propagates a radical chain reaction, ultimately forming a new C-C bond between the two aromatic rings. nih.gov This method provides a powerful, transition-metal-free alternative for creating biaryl compounds, a common motif in pharmaceuticals and functional materials. nih.gov

Synthesis and Characterization of Derivatives and Analogues

Hydrazone Derivatives

Hydrazones are a significant class of compounds derived from the reaction of p-chlorophenylhydrazine with aldehydes or ketones. wikipedia.orgnih.gov This condensation reaction is often the first step in more complex syntheses, such as the Fischer indole (B1671886) synthesis. wikipedia.orgnih.gov The formation of the hydrazone involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration.

For instance, the reaction of p-chlorophenylhydrazine hydrochloride with various substituted acetophenones, such as 4-methoxyacetophenone and 4-ethoxyacetophenone, yields the corresponding (E)-1-(4-chlorophenyl)-2-(1-phenylethylidene)hydrazine derivatives. rsc.org These reactions are typically carried out in a suitable solvent and may be catalyzed by acid.

Table 1: Examples of Hydrazone Derivatives from p-Chlorophenylhydrazine

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| 4-Methoxyacetophenone | (E)-1-(4-Chlorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine | rsc.org |

| 4-Ethoxyacetophenone | (E)-1-(4-Chlorophenyl)-2-(1-(4-ethoxyphenyl)ethylidene)hydrazine | rsc.org |

| Isopropyl methyl ketone | Not specified | nih.gov |

| 2-Methylcyclohexanone | Not specified | nih.gov |

Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives are another important class of heterocyclic compounds synthesized from p-chlorophenylhydrazine. These five-membered ring systems are typically formed by the reaction of p-chlorophenylhydrazine with β-ketoesters, such as ethyl acetoacetate. orientjchem.org The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolone ring.

A key intermediate, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, is synthesized from p-chlorophenylhydrazine hydrochloride and acrylamide (B121943) in the presence of sodium ethoxide. chemicalbook.com This pyrazolone derivative is a precursor for the synthesis of the fungicide pyraclostrobin. google.com The synthesis involves heating the reactants in ethanol, followed by oxidation. chemicalbook.comgoogle.com

Table 2: Synthesis of Pyrazolone Derivatives

| Reactants | Product | Reference |

| p-Chlorophenylhydrazine hydrochloride, Acrylamide | 1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole | chemicalbook.com |

| Phenylhydrazine (B124118) derivatives, Ethyl acetoacetate | 3-Methyl-1-phenylpyrazol-5-one derivatives | orientjchem.org |

The pyrazolone ring system is a valuable scaffold in medicinal chemistry and agrochemicals due to its diverse biological activities.

Indole Synthesis via Fischer Indole Reaction

The Fischer indole synthesis is a classic and widely used method for preparing indoles, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govthermofisher.com P-chlorophenylhydrazine is a common starting material for the synthesis of chloro-substituted indoles. rasayanjournal.co.in The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgnih.gov

Various acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.govrsc.org The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction when unsymmetrical ketones are used. thermofisher.com For example, the reaction of p-chlorophenylhydrazine hydrochloride with 1,2-cyclohexanedione (B122817) has been used in the total synthesis of tjipanazole D, an antifungal agent. rsc.org

Table 3: Examples of Indole Synthesis using p-Chlorophenylhydrazine

| Carbonyl Compound | Acid Catalyst | Resulting Indole Derivative | Reference |

| 1,2-Cyclohexanedione | Not specified | 6-chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | rsc.org |

| Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-trimethyl-5-chloro-3H-indole (hypothetical) | nih.gov |

| 2-Methylcyclohexanone | Acetic acid | Chloro-substituted spiro-indolenine (hypothetical) | nih.gov |

Other Heterocyclic Scaffolds and Ring Closure Reactions

Beyond hydrazones, pyrazolones, and indoles, p-chlorophenylhydrazine sulfate (B86663) is a precursor to a diverse array of other heterocyclic systems. These syntheses often involve multi-step sequences and various ring closure strategies.

For example, pyrazole (B372694) derivatives can be synthesized through the Vilsmeier-Haack reaction of hydrazones. The reaction of (E)-1-(4-chlorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine with a Vilsmeier reagent (POCl₃/DMF) leads to the formation of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. rsc.org

Furthermore, p-chlorophenylhydrazine derivatives can be utilized in the synthesis of triazines and other complex fused heterocyclic systems. researchgate.net The specific reaction pathways and resulting scaffolds depend on the nature of the co-reactants and the reaction conditions employed.

N-Methylation and Acetic Acid Derivatives

Modification of the hydrazine moiety itself can lead to new derivatives with altered reactivity and properties. N-methylation of p-chlorophenylhydrazine would introduce a methyl group on one of the nitrogen atoms. While specific examples for p-chlorophenylhydrazine are not detailed in the provided context, N-alkylation is a common transformation for hydrazines.

Similarly, the synthesis of acetic acid derivatives can be envisioned. For instance, reaction with an appropriate acylating agent could lead to N-acetyl-p-chlorophenylhydrazine. These derivatives could serve as intermediates for further synthetic elaborations.

Positional Isomers and Substituted Phenylhydrazine Analogues

The positional isomers of chlorophenylhydrazine, namely 2-chlorophenylhydrazine and 3-chlorophenylhydrazine, are important analogues. rasayanjournal.co.in These isomers can be synthesized from the corresponding chloroanilines. rasayanjournal.co.inprepchem.com The reactivity of these isomers in reactions like the Fischer indole synthesis can differ from that of the 4-chloro isomer due to electronic and steric effects, leading to different indole products. nih.gov

Furthermore, a wide range of substituted phenylhydrazine analogues can be prepared. For example, phenylhydrazines with different substituents on the phenyl ring, such as trifluoromethyl groups, are used in the synthesis of various heterocyclic compounds. google.com The synthesis of these analogues often involves the reaction of the corresponding substituted anilines or the displacement of a leaving group on an aromatic ring with hydrazine. google.com A study on the synthesis of substituted chlorophenylhydrazine isomers by reverse phase HPLC highlights the importance of controlling positional isomers as impurities. rasayanjournal.co.in

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

p-Chlorophenylhydrazine sulfate (B86663) serves as a fundamental building block for synthesizing intricate molecular frameworks, particularly heterocyclic compounds. rasayanjournal.co.inchemimpex.com Its most notable application in this context is in the Fischer indole (B1671886) synthesis, a powerful reaction that constructs an indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. rasayanjournal.co.in This reaction is instrumental in creating the carbazole (B46965) nucleus, a significant pharmacophore found in numerous biologically active molecules. nih.gov

The compound is considered a key non-heterocyclic building block that enables chemists to introduce the chlorophenylhydrazine fragment, which can then be cyclized to form various nitrogen-containing ring systems. rasayanjournal.co.in This strategic use allows for the development of complex organic compounds with specific functionalities and three-dimensional arrangements. chemimpex.com

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

p-Chlorophenylhydrazine sulfate is a crucial intermediate in the production of fine chemicals, including a wide array of pharmaceuticals, agrochemicals, and dyes. chemimpex.comgoogle.com Its structural features make it an ideal precursor for active pharmaceutical ingredients (APIs) and other commercially important chemicals.

Anti-Cancer Agents and Antimicrobials : The compound is utilized in the synthesis of various pharmaceutical agents, with specific applications in the development of anti-cancer drugs. chemimpex.com Furthermore, research has explored its potential in creating molecules with antimicrobial properties. chemimpex.com

Agrochemicals : It functions as a key intermediate in the manufacturing of certain pesticides and other agricultural chemicals. chemimpex.com

Dyes : The hydrazine (B178648) group in the molecule readily reacts with carbonyl compounds to form hydrazones and can be used to create azo compounds, which are critical in the manufacturing of various dyes. guidechem.comchemimpex.com The condensation reactions can result in conjugated fluorescent molecules. guidechem.com

Two prominent examples of its role in pharmaceutical synthesis are for the drugs Carprofen and Edaravone.

Carprofen Intermediates : Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. rasayanjournal.co.innih.gov The synthesis of Carprofen heavily relies on p-chlorophenylhydrazine, typically as its hydrochloride salt, to construct the drug's core carbazole structure via the Fischer indolization method. rasayanjournal.co.innih.gov

| Carprofen Intermediate Synthesis | |

| Reactant A | p-Chlorophenylhydrazine salt |

| Reactant B | α-methyl-3-oxocyclohexane malonic acid diethyl ester |

| Reaction Type | Fischer Indole Synthesis |

| Product | Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-cabazolyl)methyl malonate (Carprofen precursor) |

| Reference | nih.gov |

Edaravone Intermediates : p-Chlorophenylhydrazine is also an important intermediate in the synthesis of Edaravone, a medication used to treat stroke and amyotrophic lateral sclerosis (ALS). rasayanjournal.co.in Its role as a starting material is critical for building the final drug molecule.

| Edaravone Intermediate Synthesis | |

| Significance | Key starting material/intermediate for the synthesis of Edaravone. |

| Application | Used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). |

| Reference | rasayanjournal.co.in |

Catalytic and Reagent Applications

While primarily used as a structural building block, p-chlorophenylhydrazine also functions as a specialized reagent in certain chemical applications.

Reagent in Analytical Chemistry : It is employed as an analytical reagent for the detection and quantification of certain compounds. chemimpex.com It reacts with carbonyl compounds (aldehydes and ketones) to form characteristic hydrazone derivatives, which can be easily identified and measured using techniques like spectrophotometry. chemimpex.com

Reagent in Coordination Chemistry : The molecule's ability to form stable complexes with metal ions opens avenues for its use in coordination chemistry, potentially in the development of novel catalysts or materials. chemimpex.com

It is important to note that while catalysts (e.g., ruthenium-carbon) and reducing agents (e.g., sodium sulfite (B76179), sodium pyrosulfite, stannous chloride) are essential for the synthesis of this compound, the compound itself is not typically used as a polymerization catalyst or a general-purpose reducing agent in subsequent reactions. guidechem.comgoogle.comprepchem.comchemicalbook.com Its primary chemical reactivity is as a nucleophile. guidechem.com

Material Science Applications

The application of this compound extends into material science, primarily through the creation of specialized organic materials.

Fluorescent and Optical Materials : The reaction of p-chlorophenylhydrazine with various carbonyl compounds can produce a series of conjugated fluorescent molecules. guidechem.com These resulting hydrazone-based structures can possess unique optical properties, making them candidates for use as fluorescent probes, sensors, or components in other advanced optical materials.

Charge Transfer and Polymer Materials : While specific applications as charge transfer materials or in the bulk synthesis of polymer materials are not extensively documented in the reviewed literature, its ability to form extended conjugated systems through reactions like hydrazone formation suggests a theoretical potential for creating materials with interesting electronic properties. guidechem.comchemimpex.com

Analytical Methodologies and Impurity Profiling

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation and identification of p-Chlorophenylhydrazine Sulfate (B86663). These techniques provide a detailed fingerprint of the molecule, confirming its identity and providing insights into its chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of p-Chlorophenylhydrazine Sulfate displays characteristic absorption bands that correspond to the vibrations of its various bonds. An experimental IR spectrum for this compound has been reported. chemicalbook.com The spectrum for the related hydrochloride salt shows characteristic peaks at 3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, and 489.7 cm⁻¹. rasayanjournal.co.in These bands are indicative of N-H stretching, aromatic C-H stretching, and other vibrations associated with the phenylhydrazine (B124118) structure. The sulfate salt would be expected to show similar absorptions for the organic cation, with the addition of strong bands characteristic of the sulfate anion, typically in the region of 1100-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. For the hydrochloride salt of p-chlorophenylhydrazine, the ¹H NMR spectrum (400 MHz, DMSO-d₆) shows signals at δ 7.00–7.02 (d, 2H), 7.32–7.34 (d, 2H), 8.46 (s, broad, 1H), and 10.34 (d, broad, 3H). rasayanjournal.co.in These chemical shifts and coupling patterns are consistent with the protons of the p-substituted benzene (B151609) ring and the hydrazine (B178648) moiety. The spectrum of the sulfate salt is expected to be very similar, with potential minor shifts in the positions of the labile amine and hydrazinium (B103819) protons depending on the solvent and concentration.

Elemental Analysis: Elemental analysis is a crucial technique for confirming the empirical formula of a compound. For this compound, which has the chemical formula (C₆H₇ClN₂)₂SO₄, the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage |

| Carbon | C | 12.01 | 144.12 | 37.61% |

| Hydrogen | H | 1.008 | 14.112 | 3.68% |

| Chlorine | Cl | 35.45 | 70.90 | 18.51% |

| Nitrogen | N | 14.01 | 56.04 | 14.63% |

| Sulfur | S | 32.07 | 32.07 | 8.37% |

| Oxygen | O | 16.00 | 64.00 | 16.70% |

| Total | 383.242 | 100.00% |

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from its isomers and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of p-chlorophenylhydrazine and its related substances. A reverse-phase HPLC method has been developed for the effective separation of positional isomers, such as 2-chlorophenylhydrazine and 3-chlorophenylhydrazine, from the desired 4-chlorophenylhydrazine. rasayanjournal.co.in Although developed for the hydrochloride salt, this methodology is directly applicable to the sulfate salt with minor modifications.

A typical HPLC system for this analysis would employ a C18 column, such as a Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm), with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rasayanjournal.co.innih.gov Gradient elution is often used to achieve optimal separation of all components.

The synthesis of p-Chlorophenylhydrazine can result in the formation of several process-related impurities. A key impurity that requires careful monitoring is 4-chloroaniline (B138754), which is a known genotoxic substance. rasayanjournal.co.in HPLC methods are crucial for the detection and quantification of such impurities to ensure the quality and safety of the final product.

The detection limits for impurities are an important parameter of the analytical method. For instance, in a validated HPLC method for p-chlorophenylhydrazine hydrochloride, the detection limits for 2-chlorophenylhydrazine, 3-chlorophenylhydrazine, and 4-chloroaniline were found to be 0.02%, 0.04%, and 0.02% respectively. rasayanjournal.co.in This level of sensitivity is essential for maintaining the quality standards required for pharmaceutical intermediates.

The following table summarizes the common impurities and the analytical performance for their detection:

| Compound | Type | Detection Limit |

| 2-Chlorophenylhydrazine | Positional Isomer | 0.02% |

| 3-Chlorophenylhydrazine | Positional Isomer | 0.04% |

| 4-Chloroaniline | Process Impurity | 0.02% |

Theoretical and Computational Studies

Electronic Structure and Reactivity Studies

The molecular electrostatic potential (MEP) is a key descriptor derived from these studies. The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating varying charge distributions. Typically, red areas signify regions of high electron density and negative electrostatic potential, making them attractive to electrophiles. Conversely, blue areas indicate low electron density and positive electrostatic potential, representing sites prone to nucleophilic attack. For the p-chlorophenylhydrazine cation, the protonated hydrazine (B178648) moiety would be expected to be a region of significant positive potential.

Another critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For substituted phenylhydrazines, the nature and position of the substituent on the phenyl ring can significantly influence the energies of these orbitals.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons.

Table 1: Computed Properties of p-Chlorophenylhydrazine

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| XLogP3-AA | 1.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 142.029776 g/mol | |

| Monoisotopic Mass | 142.029776 g/mol | |

| Topological Polar Surface Area | 38.1 Ų | |

| Heavy Atom Count | 9 |

Note: Data corresponds to the neutral p-chlorophenylhydrazine molecule. The presence of the sulfate (B86663) counterion in p-chlorophenylhydrazine sulfate would lead to a different set of properties, particularly in a condensed phase.

Reaction Pathway Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms. For p-chlorophenylhydrazine, reaction pathway modeling can shed light on its synthesis and subsequent chemical transformations.

One of the primary reactions involving p-chlorophenylhydrazine is the Fischer indole (B1671886) synthesis, a classic method for synthesizing indoles. rasayanjournal.co.in The reaction proceeds by heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. Computational modeling of this reaction for substituted phenylhydrazines can reveal the influence of the substituent on the reaction barrier and the stability of intermediates. The presence of the electron-withdrawing chloro group at the para position is expected to influence the nucleophilicity of the hydrazine nitrogen atoms, which is a critical factor in the initial steps of the Fischer indole synthesis.

The synthesis of p-chlorophenylhydrazine itself, typically from p-chloroaniline, involves diazotization followed by reduction. guidechem.comgoogle.compatsnap.com Computational modeling can be employed to investigate the mechanism of both steps. For the reduction of the diazonium salt, different reducing agents can be used, and modeling can help in understanding the efficiency and selectivity of these reagents. For instance, the reduction can be modeled to proceed via a radical mechanism or a nucleophilic addition-elimination pathway, and the calculated energy profiles can help distinguish between the plausible routes.

In the context of its sulfate salt, the protonated form of p-chlorophenylhydrazine is the relevant species in acidic conditions. Reaction pathway modeling would need to account for the protonation state of the hydrazine moiety and the role of the sulfate counterion in stabilizing charged intermediates, either directly or through its influence on the solvent environment.

Influence of Substituents on Reactivity

The chloro group at the para position of the phenyl ring in p-chlorophenylhydrazine exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects. The chlorine atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect), which decreases the electron density on the phenyl ring and the hydrazine group. However, the lone pairs on the chlorine atom can be delocalized into the ring through resonance, a +M (mesomeric) effect. For halogens, the inductive effect generally outweighs the resonance effect.

Computational studies can quantify these effects by calculating atomic charges and analyzing the molecular orbitals. The presence of the electron-withdrawing chloro group is expected to decrease the nucleophilicity of the hydrazine nitrogens compared to unsubstituted phenylhydrazine. This would affect the rates of reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones or in the Fischer indole synthesis.

In reactions involving electrophilic substitution on the aromatic ring, the chloro group is an ortho, para-director, although it is deactivating. Computational modeling of electrophilic attack on the substituted ring can predict the regioselectivity by comparing the stability of the intermediate carbocations (sigma complexes). For p-chlorophenylhydrazine, electrophilic attack would be directed to the positions ortho to the chloro group.

Historical Context and Future Research Directions

Evolution of Phenylhydrazine (B124118) Chemistry and its Derivatives

The field of phenylhydrazine chemistry began in 1875 with the first synthesis of its parent compound, phenylhydrazine, by the German chemist Hermann Emil Fischer. chemicalbook.comwikipedia.org He prepared this first synthetic hydrazine (B178648) derivative by the reduction of a phenyl diazonium salt using sulfite (B76179) salts. wikipedia.org This discovery was not merely the creation of a new compound but the dawn of a new class of reagents that would become indispensable in organic synthesis. Fischer himself demonstrated the utility of phenylhydrazine in characterizing sugars through the formation of distinct crystalline derivatives known as osazones. wikipedia.org

The most significant leap in the application of phenylhydrazine and its derivatives came in 1883 when Fischer discovered the reaction that now bears his name: the Fischer indole (B1671886) synthesis. thermofisher.comwikipedia.orgscienceinfo.com This reaction involves the condensation of a substituted phenylhydrazine, such as p-chlorophenylhydrazine, with an aldehyde or ketone under acidic conditions to produce an indole. thermofisher.comtestbook.com The indole scaffold is a core structural component in a vast number of natural products, pharmaceuticals, and agrochemicals, making the Fischer indole synthesis one of the most important methods for preparing substituted indoles. thermofisher.comrsc.org The versatility of this reaction, which can be catalyzed by a range of Brønsted or Lewis acids, cemented the role of phenylhydrazine derivatives as crucial building blocks in heterocyclic chemistry. wikipedia.orgtestbook.com Over the last century, the chemistry has expanded significantly, with phenylhydrazine derivatives now being used in the synthesis of a wide array of pharmacologically active compounds, including those with antitumor, anti-inflammatory, and antimicrobial properties. researchgate.net

| Key Milestone | Year | Description | Key Contributor |

| Discovery of Phenylhydrazine | 1875 | First synthesis of a hydrazine derivative, prepared by reducing a phenyl diazonium salt. chemicalbook.comwikipedia.org | Hermann Emil Fischer |

| Fischer Indole Synthesis | 1883 | Development of a method to synthesize indoles from phenylhydrazines and carbonyl compounds. thermofisher.comwikipedia.org | Hermann Emil Fischer |

| Characterization of Sugars | Late 19th Century | Use of phenylhydrazine to form osazones, enabling the separation and characterization of different sugars. wikipedia.org | Hermann Emil Fischer |

| Modern Synthetic Applications | 20th-21st Century | Phenylhydrazine derivatives used to create diverse heterocyclic scaffolds for pharmaceuticals and other bioactive molecules. rsc.orgresearchgate.net | Global Scientific Community |

Historical Bias in Reagent Selection for Para-Substituted Compounds

In the history of medicinal and synthetic chemistry, a notable preference for para-substituted phenyl rings has emerged, with the p-chlorophenyl group being a predominant example. researchgate.net This "para bias" is not necessarily rooted in superior biological activity across all cases but can be traced back to historical models of chemical synthesis and reagent accessibility. researchgate.net In the formative years of organic chemistry, the synthesis and purification of specific regioisomers could be challenging. Often, para-substituted isomers were more easily accessed and isolated than their ortho or meta counterparts due to differences in physical properties and the directing effects of certain functional groups in electrophilic aromatic substitution reactions.

This initial synthetic convenience created a feedback loop. As more para-substituted compounds were synthesized and tested, they naturally populated the early databases of chemical knowledge. This trend was further reinforced by influential medicinal chemistry paradigms, such as the Topliss operational scheme developed in 1972, which suggested that if an unsubstituted phenyl group showed activity, the p-chloro derivative should be one of the first analogs to be made. researchgate.net The rationale was that the chloro-substituent provides a predictable increase in hydrophobicity and electronic modification with minimal steric hindrance, effects that could lead to enhanced potency. This conventional wisdom, born from a combination of synthetic feasibility and early quantitative structure-activity relationship (QSAR) models, contributed to the overrepresentation of para-substituted compounds like p-chlorophenylhydrazine in research and development pipelines. researchgate.net

Emerging Research Avenues and Untapped Synthetic Potential

P-Chlorophenylhydrazine sulfate (B86663) continues to be a valuable intermediate, with significant potential in modern synthetic and medicinal chemistry. Its established role in the Fischer indole synthesis is being applied to the creation of increasingly complex and biologically significant molecules. For instance, it serves as a key precursor in the synthesis of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID), and Edaravone, a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). rasayanjournal.co.inresearchgate.net Researchers have also utilized 4-chlorophenylhydrazine in multi-step syntheses to generate complex structures like pentacyclic spirobisindoles, demonstrating its utility beyond simple indole formation. rasayanjournal.co.in

The untapped potential of p-chlorophenylhydrazine and its derivatives lies in several emerging areas:

Novel Bioactive Scaffolds: Research has shown that halogen-substituted N-aroyl-N'-phenyl-hydrazines exhibit strong fungistatic activity with a broad spectrum of efficiency. nih.gov This suggests that p-chlorophenylhydrazine sulfate can serve as a foundational building block for developing new classes of antifungal agents.

Advanced Synthetic Methods: Modern catalytic systems are expanding the utility of phenylhydrazines. The Buchwald modification of the Fischer indole synthesis, for example, uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, broadening the scope of accessible indole structures. wikipedia.org

Material Science Applications: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones. guidechem.com These conjugated systems can possess interesting photophysical properties, opening avenues for the development of novel dyes, sensors, or electronic materials.

Pharmaceutical Intermediates: Beyond indoles, aryl hydrazines are used to synthesize other important heterocyclic systems, such as phthalazinones, which are recognized as privileged structures in pharmaceutical development. nih.gov

| Application Area | Specific Example/Use | Potential Impact |

| Pharmaceutical Synthesis | Intermediate for Carprofen and Edaravone. rasayanjournal.co.inresearchgate.net | Treatment of inflammation, stroke, and ALS. |

| Agrochemical Development | Precursor for halogenated N-aroyl-N'-phenyl-hydrazines. nih.gov | Development of new fungistatic agents. |

| Complex Molecule Synthesis | Fischer indole synthesis for creating spirobisindoles. rasayanjournal.co.in | Access to novel and complex chemical architectures. |

| Modern Catalysis | Substrate in modified Fischer indole synthesis (e.g., Buchwald modification). wikipedia.org | Expanded scope and efficiency of indole synthesis. |

Green Chemistry Principles in P-Chlorophenylhydrazine Synthesis

In recent years, the chemical industry has increasingly focused on incorporating green chemistry principles to minimize environmental impact. The synthesis of p-chlorophenylhydrazine and its derivatives is an area where such principles are being actively applied. Traditional synthesis routes often involve harsh conditions, hazardous reagents, and the generation of significant chemical waste.

One major advancement is the move towards more environmentally benign solvent systems. Recent studies have demonstrated a "green approach" to the synthesis of 4-chlorophenylhydrazine using water as the solvent. rasayanjournal.co.inresearchgate.net This method not only reduces reliance on volatile organic compounds but can also help in controlling the formation of positional isomers and other impurities. Another strategy involves replacing strong, corrosive acids like concentrated sulfuric acid with milder alternatives such as acetic acid in the synthesis of hydrazone derivatives. orientjchem.org

Efforts are also being made to improve atom economy and reduce waste streams. For example, a synthetic method for 4-chlorophenylhydrazine hydrochloride has been developed that uses 4-bromochlorobenzene and hydrazine hydrate, which reduces the large amount of wastewater typically generated from the diazotization of 4-chloroaniline (B138754) and subsequent reduction. google.com This process also avoids the production of sulfur dioxide, a harmful byproduct associated with the use of sodium sulfite as a reducing agent. google.com Furthermore, there is a broader trend towards developing catalytic C-N cross-coupling reactions to produce aryl hydrazines, which can offer a more efficient and environmentally friendly alternative to classical methods that use stoichiometric amounts of toxic reducing agents like tin(II) chloride. nih.gov These approaches collectively aim to make the production of this compound and related compounds more sustainable, safer, and more efficient.

Q & A

Q. What are the key physicochemical properties of p-chlorophenylhydrazine sulfate critical for experimental design?

Answer: The compound (CAS 70597-89-6) has a molecular formula of C₆H₉ClN₂O₄S and molecular weight of 240.66 g/mol. Key properties include:

- Melting point : Reported values vary between 203°C (decomposition) and 216°C, necessitating verification via differential scanning calorimetry (DSC) under inert atmospheres to avoid oxidative degradation .

- Solubility : Sparingly soluble in water; solubility data should be validated using gravimetric analysis in controlled pH and temperature conditions (e.g., 25°C, 0.1 M H₂SO₄) .

- Stability : Hygroscopic and light-sensitive; store in amber vials under nitrogen.

Q. What are the standard laboratory protocols for synthesizing this compound?

Answer: A common method involves diazotization of p-chloroaniline followed by reduction with sodium sulfite and acidification with sulfuric acid. Key steps:

- Use ice-cold conditions (0–5°C) during diazotization to minimize side reactions.

- Purify the product via recrystallization from ethanol-water mixtures, monitoring purity via HPLC (C18 column, UV detection at 254 nm) .

- Confirm structure via FT-IR (N-H stretch at 3200–3300 cm⁻¹) and elemental analysis .

Q. How can researchers ensure purity during synthesis and purification?

Answer:

- Chromatographic methods : Use reverse-phase HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to detect impurities ≥0.1% .

- Spectroscopic validation : Compare ¹H-NMR spectra (DMSO-d₆) with reference data (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Thermogravimetric analysis (TGA) : Monitor thermal stability during purification to avoid decomposition above 200°C .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points and spectral data across studies?

Q. What methodologies are recommended for studying degradation products under varying environmental conditions?

Answer: Design accelerated stability studies:

- Forced degradation : Expose the compound to UV light (254 nm), elevated humidity (75% RH), and acidic/alkaline buffers (pH 3–10) at 40°C for 14 days .

- Analytical workflow : Use LC-MS (Q-TOF) to identify degradation byproducts (e.g., p-chloroaniline via N-N bond cleavage).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can reaction yields be optimized while minimizing thermal decomposition?

Answer:

- Reaction engineering : Use flow chemistry to control exothermic steps and reduce residence time at high temperatures.

- Catalytic optimization : Screen palladium or copper catalysts for selective reduction of intermediates .

- In-situ monitoring : Employ Raman spectroscopy to track reaction progress and terminate before decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.